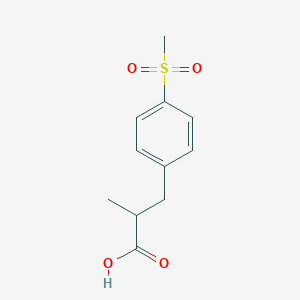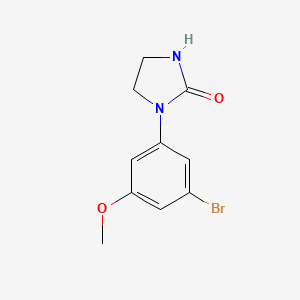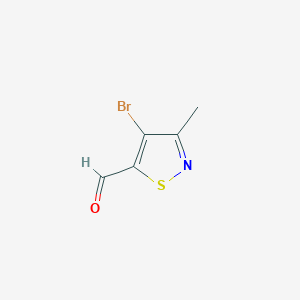
4,4,5,5-Tetrametil-2-(oxetan-3-il)-1,3,2-dioxaborolano
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to an oxetane ring and two methyl groups. Its chemical formula is C9H17BO3, and it is often used in organic synthesis and materials science due to its reactivity and stability.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the development of new materials and catalysts.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its boron-containing structure can enhance the biological activity and stability of these molecules.
Medicine: In medicinal chemistry, it is used to develop boron-containing drugs, which can have unique therapeutic properties. Boron neutron capture therapy (BNCT) is one such application where boron compounds are used to target cancer cells.
Industry: The compound is used in the production of polymers and advanced materials with specific properties, such as increased thermal stability and mechanical strength.
Mecanismo De Acción
Target of Action
Boronic esters, in general, are known to be significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that boronic esters have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pinacol boronic esters are known to be stable to water and air . Certain boronic acids, eg, cyclobutylboronic acid, decompose in air .
Análisis Bioquímico
Biochemical Properties
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It interacts with various enzymes, proteins, and other biomolecules, facilitating these reactions. For instance, it is known to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method in organic synthesis. The nature of these interactions often involves the formation of transient complexes that facilitate the transfer of functional groups, thereby promoting the desired chemical transformations .
Cellular Effects
The effects of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions often result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane can change over time. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that its effects on cellular function can persist, although the degree of impact may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. These interactions can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism. The compound’s role in these pathways underscores its importance in biochemical research .
Transport and Distribution
Within cells and tissues, 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as its presence in specific areas may enhance or inhibit certain biochemical processes .
Subcellular Localization
The subcellular localization of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby maximizing its biochemical efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane typically involves the reaction of an oxetane derivative with a boronic acid or boronate ester. One common method includes the use of 3-hydroxyoxetane and bis(pinacolato)diboron under catalytic conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions often involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain high-purity 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or alcohols and may be catalyzed by transition metals such as palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various boronate esters or boron-containing heterocycles.
Comparación Con Compuestos Similares
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane can be compared with other boron-containing compounds, such as:
Bis(pinacolato)diboron: A widely used boron reagent in organic synthesis, known for its stability and reactivity.
Boronic acids: These compounds are commonly used in Suzuki-Miyaura cross-coupling reactions and have diverse applications in organic synthesis.
Borate esters: Similar to boronic acids, borate esters are used in various chemical reactions and as intermediates in the synthesis of complex molecules.
The uniqueness of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane lies in its combination of an oxetane ring and a boron center, which provides distinct reactivity and stability compared to other boron-containing compounds.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-7/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBABXQQSDMILIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396215-84-1 | |
| Record name | 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



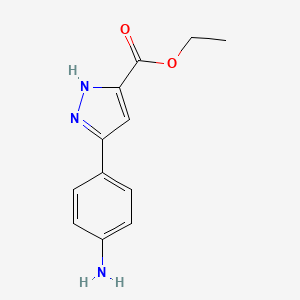
![3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B1406153.png)
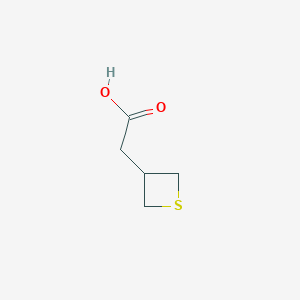
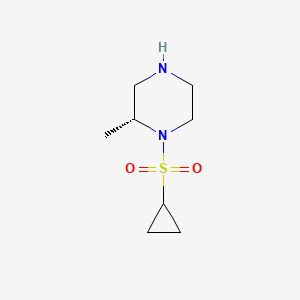
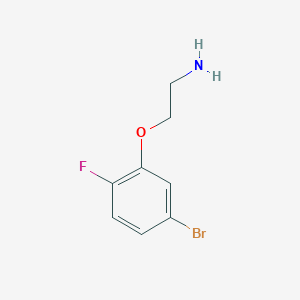
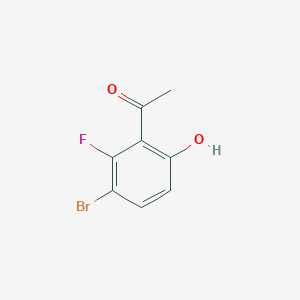
![1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone](/img/structure/B1406163.png)
amine](/img/structure/B1406164.png)
![3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1406166.png)
